Territrem A
Overview
Description
Territrem A is a tremorgenic mycotoxin isolated from the fungus Aspergillus terreus. It is known for its ability to induce tremors by inhibiting the enzyme acetylcholinesterase in peripheral nerve endings . The molecular formula of this compound is C28H30O9 .
Mechanism of Action
Target of Action
Territrem A primarily targets acetylcholinesterase , an enzyme crucial for nerve function . Acetylcholinesterase plays a vital role in terminating signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine released into the synaptic cleft .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition is achieved through a noncovalent yet irreversible binding mechanism . The binding of this compound to acetylcholinesterase is selective and adopts a one-to-one stoichiometry with the enzyme .
Biochemical Pathways
The inhibition of acetylcholinesterase by this compound affects the cholinergic neurotransmission pathway. Normally, acetylcholinesterase terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing acetylcholine. When this compound inhibits acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that this compound is a potent mycotoxin with an intraperitoneal ld50 in mice of 15 to 19 mg/kg body weight .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This accumulation can affect central nervous system activity, with a defining characteristic being the tremors that they cause .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is a mycotoxin produced by the fungus Aspergillus terreus, which is known to contaminate rice crops . Therefore, the presence and concentration of this compound can vary depending on the environmental conditions favorable for the growth of this fungus.
Biochemical Analysis
Biochemical Properties
Territrem A plays a crucial role in biochemical reactions by acting as a potent inhibitor of acetylcholinesterase. This enzyme is responsible for hydrolyzing acetylcholine into choline and acetate, thereby terminating synaptic transmission. This compound binds irreversibly to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This interaction is highly specific, as this compound does not inhibit butyrylcholinesterase, another cholinesterase enzyme . The binding of this compound to acetylcholinesterase is noncompetitive, meaning it does not directly compete with acetylcholine for the active site but rather binds to a different site on the enzyme, inducing a conformational change that inhibits its activity .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This can cause continuous depolarization of the neuronal membrane, leading to tremors and convulsions. Additionally, this compound has been shown to affect cell signaling pathways, particularly those involving calcium ions. The accumulation of acetylcholine can lead to increased intracellular calcium levels, which can activate various calcium-dependent signaling pathways and affect gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its irreversible binding to acetylcholinesterase. This binding occurs at a site distinct from the active site, leading to a conformational change that inhibits the enzyme’s activity. The inhibition of acetylcholinesterase by this compound results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged stimulation of cholinergic receptors. This can cause continuous depolarization of the neuronal membrane, resulting in tremors and convulsions. Additionally, the increased levels of acetylcholine can affect other cellular processes, such as calcium signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to long-term effects on cellular function, including changes in gene expression and cellular metabolism. In in vitro studies, the continuous inhibition of acetylcholinesterase by this compound has been shown to result in sustained accumulation of acetylcholine and prolonged stimulation of cholinergic receptors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild tremors and convulsions, while at higher doses, it can lead to severe neurological symptoms and even death. The threshold effects of this compound have been observed in various animal studies, with toxic effects becoming apparent at doses above a certain threshold. Additionally, high doses of this compound can cause adverse effects, such as respiratory distress and cardiovascular abnormalities .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of acetylcholine. The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, which can affect various metabolic processes. Additionally, this compound has been shown to interact with other enzymes and cofactors involved in the metabolism of neurotransmitters and other biomolecules. The effects of this compound on metabolic flux and metabolite levels have been observed in various studies, with significant changes in the levels of acetylcholine and other related metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors in its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and the endoplasmic reticulum, where it can exert its effects on acetylcholinesterase and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound is primarily localized in the cytoplasm and the endoplasmic reticulum, where it can interact with acetylcholinesterase and other enzymes. The targeting of this compound to specific subcellular compartments is mediated by various targeting signals and post-translational modifications, which direct it to its site of action. The subcellular localization of this compound can also affect its stability and activity, with significant implications for its biological effects .
Preparation Methods
Territrem A is typically isolated from the culture of Aspergillus terreus. The isolation process involves solvent extraction followed by chromatographic techniques such as thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . The high-resolution mass spectral data and spectroscopic evidence, including ultraviolet, infrared, and proton magnetic resonance, are used to confirm the chemical structure of this compound .
Chemical Reactions Analysis
Territrem A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Territrem A has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of tremorgenic mycotoxins.
Biology: Researchers use this compound to investigate the biological pathways involved in tremor induction and acetylcholinesterase inhibition.
Medicine: It serves as a tool to study the effects of acetylcholinesterase inhibitors, which are relevant in the treatment of neurological disorders.
Industry: This compound is used in the development of bioassays for detecting tremorgenic mycotoxins in food and feed products
Comparison with Similar Compounds
Territrem A is similar to other tremorgenic mycotoxins such as Territrem B and C. These compounds share a similar chemical structure and mechanism of action but differ in their molecular formulas and specific biological activities . For example, Territrem B has a molecular formula of C29H34O9, while Territrem C has a different set of physicochemical properties . The unique aspect of this compound is its specific inhibition of acetylcholinesterase, which makes it a valuable tool in neurological research .
Similar Compounds
Properties
IUPAC Name |
1,7-dihydroxy-14-(7-methoxy-1,3-benzodioxol-5-yl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O9/c1-24(2)7-6-21(29)26(4)27(24,31)9-8-25(3)28(26,32)13-16-18(37-25)12-17(36-23(16)30)15-10-19(33-5)22-20(11-15)34-14-35-22/h6-7,10-12,31-32H,8-9,13-14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJHAHVVYAVVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897214 | |
Record name | Territrem A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70407-19-1 | |
Record name | (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70407-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Territrem A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Territrem A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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